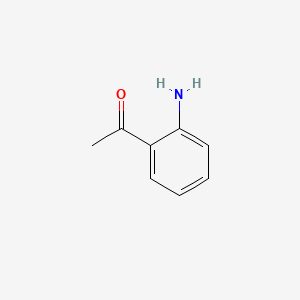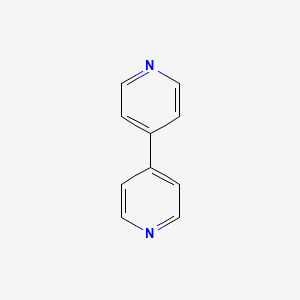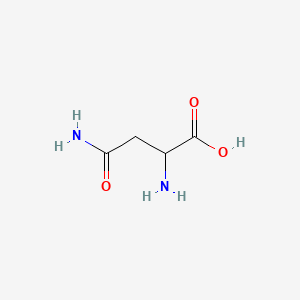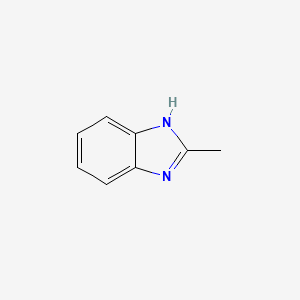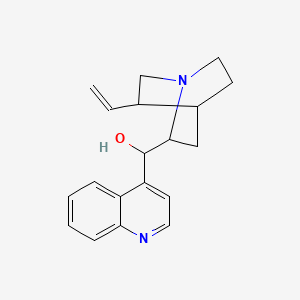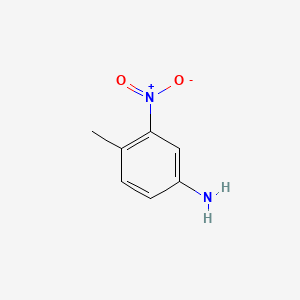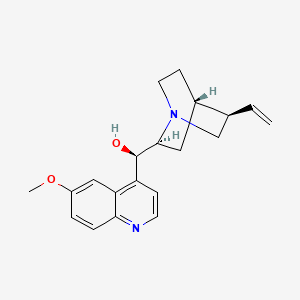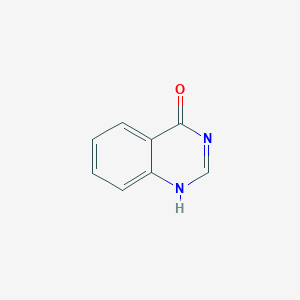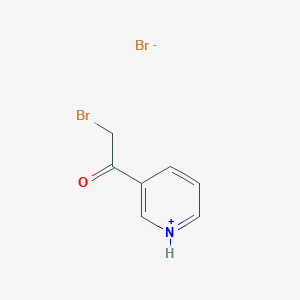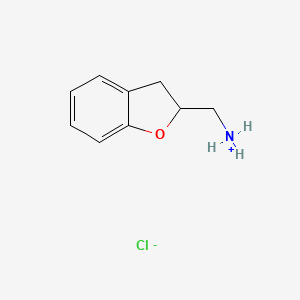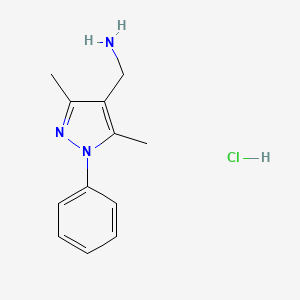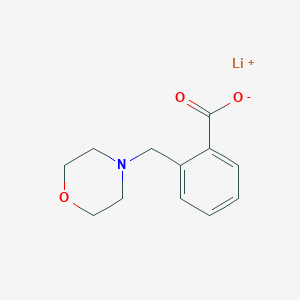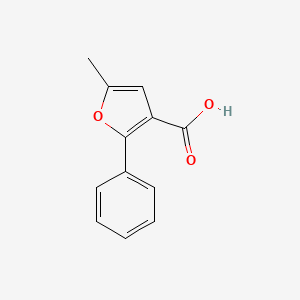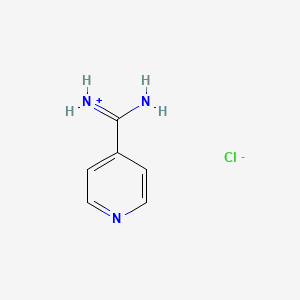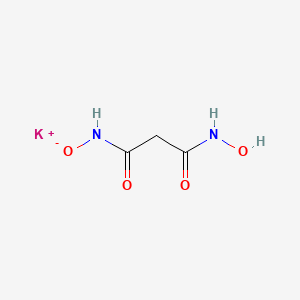
potassium;N-hydroxy-N'-oxidopropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;N-hydroxy-N’-oxidopropanediamide is a chemical compound with the molecular formula C3H8N2O4K
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;N-hydroxy-N’-oxidopropanediamide typically involves the reaction of N-hydroxy-N’-oxidopropanediamide with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{N-hydroxy-N’-oxidopropanediamide} + \text{KOH} \rightarrow \text{Potassium;N-hydroxy-N’-oxidopropanediamide} ]
Industrial Production Methods
Industrial production of potassium;N-hydroxy-N’-oxidopropanediamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;N-hydroxy-N’-oxidopropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of potassium;N-hydroxy-N’-oxidopropanediamide include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of potassium;N-hydroxy-N’-oxidopropanediamide depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Potassium;N-hydroxy-N’-oxidopropanediamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium;N-hydroxy-N’-oxidopropanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can bind to specific enzymes and modulate their activity.
Interaction with Cellular Components: The compound may interact with cellular components such as proteins and nucleic acids, affecting their function and activity.
Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Potassium;N-hydroxy-N’-oxidopropanediamide can be compared with other similar compounds such as:
N-hydroxy-N’-oxidopropanediamide: The non-potassium salt form of the compound.
Potassium hydroxide: A strong base used in similar reactions.
N-hydroxypropane-1,3-diamine: A related compound with similar structural features.
The uniqueness of potassium;N-hydroxy-N’-oxidopropanediamide lies in its specific chemical structure and the presence of both potassium and N-hydroxy-N’-oxidopropanediamide moieties, which confer distinct properties and reactivity.
Propiedades
IUPAC Name |
potassium;N-hydroxy-N'-oxidopropanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N2O4.K/c6-2(4-8)1-3(7)5-9;/h1H2,(H3-,4,5,6,7,8,9);/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPJKOZSKWQUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NO)C(=O)N[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)NO)C(=O)N[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
